N-(2H-1,3-BENZODIOXOL-5-YL)-2-[5-(4-BUTOXY-3-ETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[5-(4-BUTOXY-3-ETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[5-(4-BUTOXY-3-ETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include halomethanes, amines, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[5-(4-BUTOXY-3-ETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in studies of enzyme inhibition, receptor binding, or other biochemical processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[5-(4-BUTOXY-3-ETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in the context of its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a similar benzodioxole ring but different functional groups.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another benzodioxole derivative with different substituents.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[5-(4-BUTOXY-3-ETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to its combination of a benzodioxole ring, a tetrazole ring, and various functional groups
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(4-butoxy-3-ethoxyphenyl)tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-3-5-10-30-17-8-6-15(11-19(17)29-4-2)22-24-26-27(25-22)13-21(28)23-16-7-9-18-20(12-16)32-14-31-18/h6-9,11-12H,3-5,10,13-14H2,1-2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQLIAGCQIYNFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC4=C(C=C3)OCO4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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